Sultopride
Sultopride
Sultopride is a member of salicylamides.
Sultopride is used in Japan, Hong Kong, and Europe to treat schizophrenia. It is of the drug class atypical antipsychotics.
A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent.
Sultopride is used in Japan, Hong Kong, and Europe to treat schizophrenia. It is of the drug class atypical antipsychotics.
A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent.
Brand Name:
Vulcanchem
CAS No.:
53583-79-2
VCID:
VC0544228
InChI:
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)
SMILES:
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC
Molecular Formula:
C17H26N2O4S
Molecular Weight:
354.5 g/mol
Sultopride
CAS No.: 53583-79-2
Inhibitors
VCID: VC0544228
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 53583-79-2 |
---|---|
Product Name | Sultopride |
Molecular Formula | C17H26N2O4S |
Molecular Weight | 354.5 g/mol |
IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
Standard InChI | InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) |
Standard InChIKey | UNRHXEPDKXPRTM-UHFFFAOYSA-N |
SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Appearance | Solid powder |
Melting Point | 181.5 °C |
Description | Sultopride is a member of salicylamides. Sultopride is used in Japan, Hong Kong, and Europe to treat schizophrenia. It is of the drug class atypical antipsychotics. A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 23694-17-9 (hydrochloride) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide amisulpride Barnetil DAN 2163 DAN-2163 LIN 1418 LIN-1418 N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide Solian sultopride sultopride hydrochloride |
Reference | 1: Silvestre FJ, Silvestre-Rangil J, López-Jornet P. Burning mouth syndrome: a review and update. Rev Neurol. 2015 May 16;60(10):457-63. Review. English, Spanish. PubMed PMID: 25952601. 2: Mizuchi A, Kitagawa N, Miyachi Y. Regional distribution of sultopride and sulpiride in rat brain measured by radioimmunoassay. Psychopharmacology (Berl). 1983;81(3):195-8. PubMed PMID: 6417707. 3: Mizuchi A, Kitagawa N, Saruta S, Tokuda H, Miyachi Y. Effect of sultopride on prolactin secretion in rats. Arch Int Pharmacodyn Ther. 1984 Feb;267(2):232-40. PubMed PMID: 6424592. 4: Kamizono A, Inotsume N, Fukushima S, Nakano M. Disposition of enantiomers of sultopride in a human, rats and rabbits. Biol Pharm Bull. 1993 Nov;16(11):1121-3. PubMed PMID: 7906175. 5: Miyachi Y, Mizuchi A, Hamano H, Sarai K. Effects of chronic sultopride treatment on endocrine systems in psychotic women. Psychopharmacology (Berl). 1984;82(4):287-90. PubMed PMID: 6427815. 6: Kobari T, Iguro Y, Ito T, Namekawa H, Kato Y, Yamada S. Absorption, distribution and excretion of sultopride in man and several animal species. Xenobiotica. 1985 Jul;15(7):605-13. PubMed PMID: 4049901. 7: Kobari T, Namekawa H, Kato Y, Yamada S. Biotransformation of sultopride in man and several animal species. Xenobiotica. 1985 Jun;15(6):469-76. PubMed PMID: 4036171. 8: Bressolle F, Bres J. [Determination of sulpiride and sultopride by high-performance liquid chromatography for pharmacokinetic studies]. J Chromatogr. 1985 Jun 14;341(2):391-9. French. PubMed PMID: 4030988. 9: Kamizono A, Inotsume N, Fukushima S, Nakano M, Okamoto Y. Inhibitory effects of procainamide and probenecid on renal excretion of sultopride enantiomers in rats. J Pharm Sci. 1993 Dec;82(12):1259-61. PubMed PMID: 8308707. 10: Moriuchi K, Imazu Y, Yoneda H. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain. Neurochem Res. 1995 Jan;20(1):95-9. PubMed PMID: 7739765. 11: Mizuchi A, Kitagawa N, Saruta S, Miyachi Y. Characteristics of [3H]sultopride binding to rat brain. Eur J Pharmacol. 1982 Oct 15;84(1-2):51-9. PubMed PMID: 6128237. 12: Mizuchi A, Saruta S, Kitagawa N, Miyachi Y. Development of radioimmunoassay for sultopride and sulpiride. Arch Int Pharmacodyn Ther. 1981 Dec;254(2):317-26. PubMed PMID: 7337503. 13: Lande G, Drouin E, Gauthier C, Chevallier JC, Godin JF, Chiffoleau A, Le Marec H. [Arrhythmogenic effects of sultopride chlorhydrate: clinical and cellular electrophysiological correlation]. Ann Fr Anesth Reanim. 1992;11(6):629-35. French. PubMed PMID: 1363741. 14: Jitsufuchi N, Kudo K, Tokunaga H, Imamura T. Selective determination of sultopride in human plasma using high-performance liquid chromatography with ultraviolet detection and particle beam mass spectrometry. J Chromatogr B Biomed Sci Appl. 1997 Mar 7;690(1-2):153-9. PubMed PMID: 9106039. 15: Dugas M, Le Heuzey MF. [Use of sultopride in child and adolescent psychiatry]. Neuropsychiatr Enfance Adolesc. 1984 Oct-Nov;32(10-11):557-62. French. PubMed PMID: 6395036. 16: Horikomi K, Fujita M. [Comparative study of the pharmacological properties of sultopride sulpiride and other antipsychotic drugs: influence of sultopride, sulpiride and other antipsychotic drugs on spontaneous locomotor activity and changes in locomotor activity induced by apomorphine and clonidine in mice]. Yakubutsu Seishin Kodo. 1986 Sep;6(3):339-52. Japanese. PubMed PMID: 2880435. 17: Someya T, Shimoda K, Muratake T, Nakajima E, Shirai A, Funaoka H, Yashiki T, Ishii H, Sunahara N, Takahashi S. Establishment of enzyme immunoassay for measuring serum sultopride levels. Ther Drug Monit. 2001 Jun;23(3):277-81. PubMed PMID: 11360038. 18: Gadisseux JF, Fournaux J, Hallet J, Ferriere G. [Sultopride, treatment of choice for psychomotor agitation in severe encephalopathy. 33 cases in a neuropediatric milieu]. Acta Neurol Belg. 1982 Nov-Dec;82(6):327-38. French. PubMed PMID: 7164767. 19: Mohy Y. [Sultopride in the treatment of agitation]. Sem Hop. 1983 Apr 28;59(17):1327-30. French. PubMed PMID: 6306814. 20: Montaz L, Varache N, Harry P, Aymes C, Turcant A, Delille F, Simonin D, Hass C. [Torsades de pointes during sultopride poisoning]. J Toxicol Clin Exp. 1992 Dec;12(8):481-6. French. PubMed PMID: 1364061. |
PubChem Compound | 5357 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume